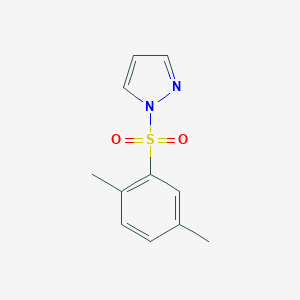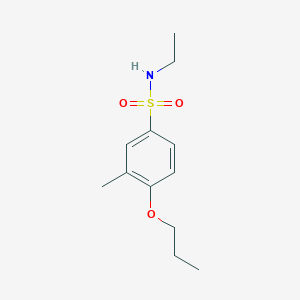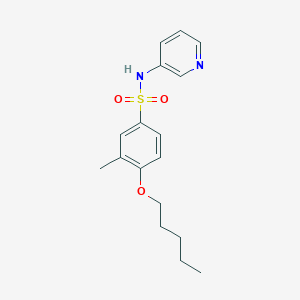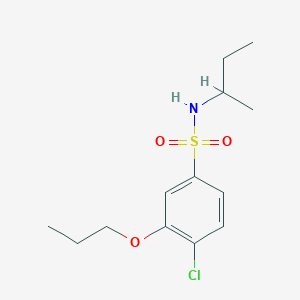
1-((2,5-dimethylphenyl)sulfonyl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((2,5-Dimethylphenyl)sulfonyl)-1H-pyrazole is an organic compound characterized by the presence of a pyrazole ring substituted with a sulfonyl group attached to a 2,5-dimethylphenyl moiety
Méthodes De Préparation
The synthesis of 1-((2,5-dimethylphenyl)sulfonyl)-1H-pyrazole typically involves the reaction of 2,5-dimethylbenzenesulfonyl chloride with pyrazole under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, followed by purification through recrystallization or column chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
1-((2,5-Dimethylphenyl)sulfonyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the sulfonyl group to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for the introduction of various substituents. Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfone derivatives, while reduction can produce sulfides.
Applications De Recherche Scientifique
1-((2,5-Dimethylphenyl)sulfonyl)-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions. Its sulfonyl group is known to interact with various biological targets, making it a valuable tool in biochemical research.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-((2,5-dimethylphenyl)sulfonyl)-1H-pyrazole involves its interaction with molecular targets through its sulfonyl and pyrazole groups. These functional groups can form hydrogen bonds, ionic interactions, and hydrophobic contacts with proteins and other biomolecules. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the function of the enzyme. The specific pathways involved depend on the biological context and the target molecules.
Comparaison Avec Des Composés Similaires
1-((2,5-Dimethylphenyl)sulfonyl)-1H-pyrazole can be compared with other sulfonyl-substituted pyrazoles and related compounds:
1-((2,5-Dimethylphenyl)sulfonyl)-1H-imidazole: Similar structure but with an imidazole ring instead of a pyrazole ring. This compound may exhibit different reactivity and biological activity due to the differences in ring structure.
1-((2,5-Dimethylphenyl)sulfonyl)-1H-pyrrole: Another related compound with a pyrrole ring. The electronic properties and reactivity of the pyrrole ring can lead to distinct chemical behavior compared to the pyrazole derivative.
1-((2,5-Dimethylphenyl)sulfonyl)-1H-triazole: Contains a triazole ring, which can impact its chemical and biological properties. Triazoles are known for their stability and versatility in various applications.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties. Its structure allows for diverse applications and interactions, making it a valuable compound in scientific research and industry.
Propriétés
IUPAC Name |
1-(2,5-dimethylphenyl)sulfonylpyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S/c1-9-4-5-10(2)11(8-9)16(14,15)13-7-3-6-12-13/h3-8H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTTSDFRNSOPSFX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2C=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-{[(4-Chloro-3-methoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B500451.png)

![1-[(4,5-Dimethyl-2-propoxyphenyl)sulfonyl]-3,5-dimethylpyrazole](/img/structure/B500455.png)
![1-[(4,5-Dimethyl-2-propoxyphenyl)sulfonyl]-2-methylimidazole](/img/structure/B500456.png)

amine](/img/structure/B500458.png)





![1-[(4-bromo-3-propoxyphenyl)sulfonyl]-1H-benzotriazole](/img/structure/B500470.png)


